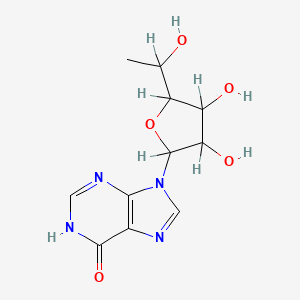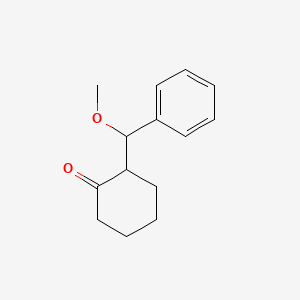
N''-tert-Butyl-N,N,N',N'-tetrapropan-2-ylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine: is a chemical compound characterized by its unique structure, which includes a tert-butyl group and multiple propan-2-yl groups attached to a guanidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine typically involves the reaction of tert-butylamine with a suitable guanidine precursor under controlled conditions. The reaction is often catalyzed by a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the propan-2-yl groups is replaced by another nucleophile, such as a halide or an alkoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while reduction may produce reduced guanidine compounds.
Aplicaciones Científicas De Investigación
Chemistry: N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine is used as a reagent in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications. Its unique structure allows for selective reactions, making it a valuable tool in synthetic chemistry.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents targeting various diseases.
Medicine: The compound’s potential as a therapeutic agent is being explored in the treatment of conditions such as cancer and neurodegenerative diseases. Its ability to modulate enzyme activity and cellular pathways is of particular interest in drug development.
Industry: In industrial applications, N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine is used as a catalyst in polymerization reactions. Its stability and reactivity make it suitable for producing high-performance polymers with specific properties.
Mecanismo De Acción
The mechanism of action of N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine involves its interaction with molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and modulating the associated biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
N-tert-Butyl-N,N-dimethylformamidine: A compound with a similar tert-butyl group but different substituents on the guanidine core.
N-tert-Butyl-alpha-phenylnitrone: Another compound with a tert-butyl group, used as a spin trap in radical chemistry.
Uniqueness: N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine is unique due to its multiple propan-2-yl groups, which confer distinct chemical and physical properties. This structural feature allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
81236-10-4 |
|---|---|
Fórmula molecular |
C17H37N3 |
Peso molecular |
283.5 g/mol |
Nombre IUPAC |
2-tert-butyl-1,1,3,3-tetra(propan-2-yl)guanidine |
InChI |
InChI=1S/C17H37N3/c1-12(2)19(13(3)4)16(18-17(9,10)11)20(14(5)6)15(7)8/h12-15H,1-11H3 |
Clave InChI |
KKGBNESHCVKVFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=NC(C)(C)C)N(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


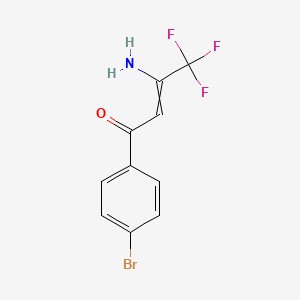
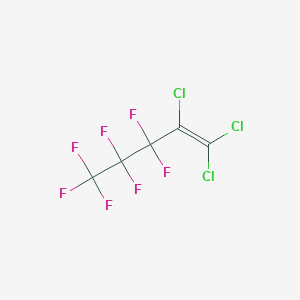
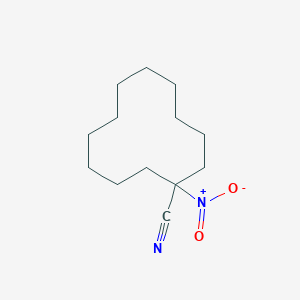
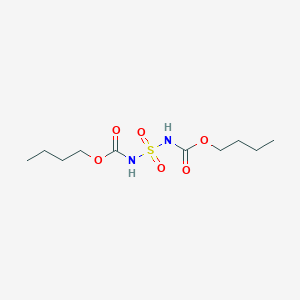
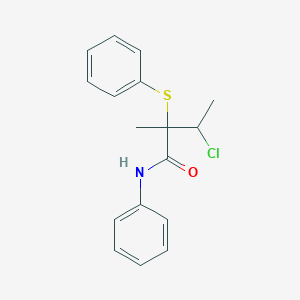
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline](/img/structure/B14424931.png)
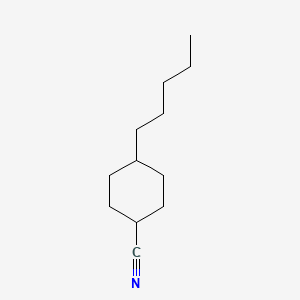
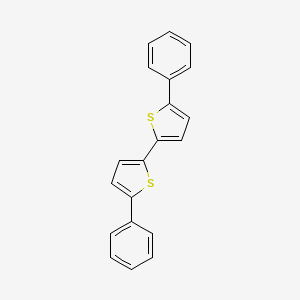
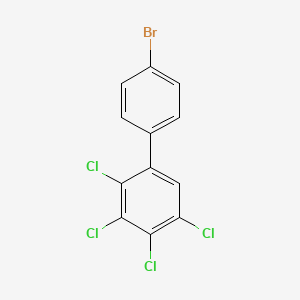
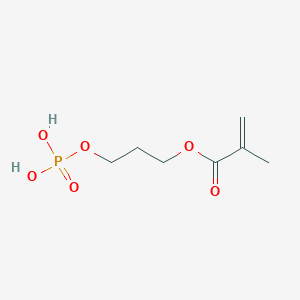
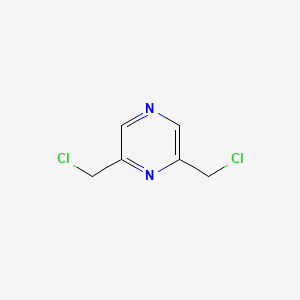
![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)
